molecular formula C22H21N3O7 B2906902 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 922097-86-7

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2906902
CAS RN: 922097-86-7
M. Wt: 439.424
InChI Key: LTUUWZRFZSQFTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . This unique structural feature makes it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran and its derivatives are suitable structures for the discovery of new drugs . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activity. They have been tested in vivo using murine lung cancer models and demonstrated a reduction in the growth of metastatic lesions without affecting body weight or vital organ size .

Antimicrobial Agents

Benzofuran compounds are being explored as potential antimicrobial agents due to the urgent need to develop new therapeutic agents against resistant microbes .

Analgesic Properties

These derivatives display strong analgesic properties, providing pain relief in various medical applications .

Antiparasitic Effects

Benzofuran derivatives have been identified as having antiparasitic activity, which could be useful in treating parasitic infections .

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of benzofuran derivatives make them candidates for treating infections caused by bacteria and fungi .

Kinase Inhibitor Activity

These compounds have been found to inhibit kinase activity, which is significant in the treatment of various diseases, including cancer .

Fluorescence Sensors

Substituted benzofurans are used as fluorescence sensors due to their ability to emit light upon excitation .

Oxidants and Antioxidants

Benzofuran derivatives can act as oxidants or antioxidants, which are important in chemical reactions and in preventing oxidative stress in biological systems .

Agricultural Chemistry

These compounds have applications in agricultural chemistry, potentially contributing to the development of new pesticides or growth regulators .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the target they interact with. Some benzofuran derivatives, such as psoralen, have been used in the treatment of skin diseases .

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary widely depending on their specific structure. Some benzofuran derivatives have been used safely in the treatment of various diseases .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to continue to be a focus of research in the future .

properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c1-5-30-14-8-6-7-12-9-17(31-18(12)14)21-24-25-22(32-21)23-20(26)13-10-15(27-2)19(29-4)16(11-13)28-3/h6-11H,5H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUWZRFZSQFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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